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Compound of Interest

Compound Name: Hydrazine-d4 monodeuterate

CAS No.: 102096-80-0

Cat. No.: B032927

Get Quote

Executive Summary
Hydrazine-d4 deuterate (

, CAS 102096-80-0) is the fully deuterated solvate of hydrazine. In high-precision drug
development, verifying its isotopic enrichment (>98 atom % D) is paramount to preventing
"isotopic dilution" in downstream synthesis.

This guide details the "Silent Spectrum" approach: utilizing Proton (

H) NMR to quantify defects (residual protium) while employing Deuterium (

H) and Nitrogen (

N) NMR for structural confirmation.

Chemical Identity & Spin Physics[2]
To accurately interpret the spectrum, one must understand the spin dynamics of the nuclei

involved. Hydrazine-d4 is a system dominated by quadrupolar nuclei.
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The Spin System
Deuterium (

H): Spin

. It has a quadrupole moment, leading to efficient relaxation (broad lines) but no significant
NOE enhancement. The gyromagnetic ratio is

times lower than protium (

H), meaning coupling constants (

) involving deuterium are scaled down by this factor.

Nitrogen (

N vs

N):

N (

abundance) is Spin

(Quadrupolar). It causes significant broadening of attached protons/deuterons due to rapid

relaxation.

N (

abundance) is Spin

. It yields sharp lines but requires long acquisition times or enrichment.

The "Monodeuterate" Nomenclature
Commercially, "Hydrazine-d4 monodeuterate" refers to Hydrazine-d4 deuterate (

). It is a 1:1 solvate.

Core Species:
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Solvate:

Target Isotopic Purity: Typically

D.[1][2]

Sample Preparation & Handling (Critical)
Hydrazine is a potent carcinogen, unstable, and highly hygroscopic. Atmospheric moisture (

) will rapidly exchange with

bonds, destroying isotopic purity and invalidating the NMR analysis.

Solvent Selection Strategy
The choice of solvent dictates whether you observe distinct signals or a coalesced exchange

peak.

Solvent Exchange Rate
Spectral
Appearance

Utility

DMSO-d6 (Dry) Slow

Distinct signals for

and

.

Recommended for

purity analysis.

D2O Fast
Single coalesced peak

(HDO/NDH).

Useless for residual

proton quantification.

CDCl3 Immiscible Phase separation. Not recommended.

Preparation Protocol
Environment: All prep must occur in a Glove Box (

or Ar atmosphere) or under strict Schlenk lines.

Vessel: Use a screw-cap NMR tube with a PTFE septum (e.g., J. Young tube) to prevent

moisture ingress during acquisition.
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Internal Standard (qNMR): For quantitative analysis of residual protons, add a non-

exchangeable standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene) weighed to 0.01 mg

precision.

1H NMR Analysis: The "Residual" Spectrum
In a perfect sample of

, the

H NMR spectrum would be completely silent (flat baseline). We use

H NMR to detect imperfections (residual

and

).

Expected Chemical Shifts (DMSO-d6)
If residual protons are present (e.g.,

), they will appear as follows:

ppm (Broad Singlet): Residual

protons. The broadening arises from:

Chemical exchange with

.

Scalar coupling to

N (

).

Unresolved coupling to geminal Deuterium (

).
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ppm: Residual HDO from the solvent or the hydrate water.

Note: In wet DMSO, the

and

peaks may merge into a single broad hump that shifts with concentration and temperature.

Quantitative Purity Calculation (qNMR)
To calculate atom % D, we quantify the lack of signal relative to the internal standard.

: Integral area

: Number of protons (for Hydrazine,

if counting the hydrate protons)

: Molar mass

: Purity of standard

2H (Deuterium) NMR Analysis
To directly observe the hydrazine backbone, use

H NMR (lock on

H or run unlocked if the console permits).

Solvent: Protonated DMSO (DMSO-h6) or CH3CN.

Spectrum:

ppm: Broad singlet corresponding to

.

Linewidth: Broad (

Hz) due to quadrupolar relaxation of the Deuterium nucleus.
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15N NMR Analysis
Nitrogen NMR provides the most definitive structural confirmation, free from exchange

broadening if

N-enriched or decoupled.

Reference: Nitromethane (

) = 0 ppm.[3]

Chemical Shift:

ppm (relative to

).

Note: Relative to Liquid Ammonia (

), the shift is

ppm.

Coupling:

If observing residual protons:

Hz (Doublet).

In

:

Hz (Quintet,

).

Visualization: Analytical Workflow
The following diagram outlines the decision logic for analyzing deuterated hydrazine.
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Hydrazine-d4 Deuterate Sample

Prep in Glove Box
(Solvent: Dry DMSO-d6)

1H NMR Acquisition
(Proton Channel)

Spectral Analysis

Signal Detection

Broad Peak ~3-4 ppm
(Residual N-H)

Signals Observed

Peak ~3.3 ppm
(Residual HDO)

Signals Observed

Flat Baseline
(>99.9% D)

No Signals

Calculate Atom % D
via qNMR Integrals

Click to download full resolution via product page

Caption: Logic flow for the purity assessment of Hydrazine-d4 using 1H NMR. The presence of

peaks at 3-4 ppm indicates isotopic impurities.

Data Summary Table
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Nucleus Parameter Value / Observation Notes

H Chemical Shift 3.0 – 4.0 ppm (Broad)

Residual

impurity. Position

depends on

concentration/temp.

H

Coupling (

)
~50–60 Hz

Visible only if

exchange is slow (dry

DMSO) and

N decoupling is

effective.

H Chemical Shift 3.0 – 3.5 ppm

Direct observation of

the deuterated

backbone.

N Chemical Shift
-328 ppm (vs

)

Upfield shift

characteristic of

hydrazine species.

Physical Appearance
Fuming, colorless

liquid

Highly hygroscopic;

absorbs atmospheric

instantly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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